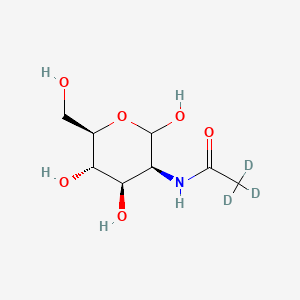
D-Mannose, 2-(acetyl-d3-amino)-2-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- is a derivative of D-mannose, a simple sugar that is naturally found in many fruits and vegetables
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- typically involves the acetylation of D-mannose followed by the introduction of an amino group. The reaction conditions may include the use of acetic anhydride and a suitable catalyst under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography may be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The acetyl and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for potential therapeutic effects, such as in the treatment of urinary tract infections.
Industry: Utilized in the production of various biochemical products.
Wirkmechanismus
The mechanism by which D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular functions and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Glucose, 2-(acetyl-d3-amino)-2-deoxy-
- D-Galactose, 2-(acetyl-d3-amino)-2-deoxy-
- D-Glucosamine, 2-(acetyl-d3-amino)-2-deoxy-
Uniqueness
D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C8H15NO6 |
|---|---|
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
2,2,2-trideuterio-N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1/i1D3 |
InChI-Schlüssel |
OVRNDRQMDRJTHS-UQQFJJNZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)


![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)

![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol](/img/structure/B13854874.png)



![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)
